Physicochemical properties of 4-isopropylphenyl (2E)-3-(3,4-dimethoxyphenyl)acrylate
Physicochemical properties of 4-isopropylphenyl (2E)-3-(3,4-dimethoxyphenyl)acrylate
An In-depth Technical Guide to the Physicochemical Properties of 4-isopropylphenyl (2E)-3-(3,4-dimethoxyphenyl)acrylate
Abstract: This technical guide provides a comprehensive analysis of the predicted physicochemical properties of 4-isopropylphenyl (2E)-3-(3,4-dimethoxyphenyl)acrylate, a novel cinnamic acid ester. As direct experimental data for this specific molecule is not present in publicly available literature, this document establishes a robust, predictive profile based on the known characteristics of its constituent moieties—3,4-dimethoxycinnamic acid and 4-isopropylphenol—and data from structurally analogous compounds. We present calculated molecular properties, predictions for lipophilicity and solubility, and detailed, field-proven experimental protocols for the empirical determination of these critical parameters. This guide is intended for researchers in drug discovery, materials science, and chemical development, offering the foundational knowledge required to advance the study of this compound.
Introduction and Molecular Architecture
4-isopropylphenyl (2E)-3-(3,4-dimethoxyphenyl)acrylate is a member of the cinnamate ester class of molecules. Its structure is a conjugate of 3,4-dimethoxycinnamic acid, a derivative of the naturally occurring antioxidant ferulic acid, and 4-isopropylphenol.[1][2] The cinnamoyl core, characterized by an aromatic ring conjugated with a propenoic acid system, is a well-known chromophore responsible for UV-absorbing properties.[3][4] Esterification with 4-isopropylphenol introduces a second, bulky lipophilic group, which is anticipated to significantly influence the molecule's overall physicochemical profile, steering it towards higher lipophilicity and lower aqueous solubility. Understanding these properties is paramount for predicting its behavior in biological systems, its formulation potential, and its stability.
The molecular structure consists of several key functional groups that dictate its chemical behavior:
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Ester Linkage: Prone to hydrolysis, especially under acidic or basic conditions.[5][6] Its stability is a critical parameter for determining shelf-life and suitability for various applications.
-
α,β-Unsaturated Carbonyl: Acts as a Michael acceptor and is part of the extended conjugated system that influences the molecule's spectroscopic (UV-Vis) properties.
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Two Aromatic Rings: Contribute significantly to the molecule's hydrophobicity and potential for π-π stacking interactions.
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Dimethoxy Substituents: The two methoxy groups on the cinnamic acid-derived ring are electron-donating, which can influence the reactivity of the ring and the electronic properties of the conjugated system.
-
Isopropyl Group: A bulky, non-polar alkyl group that enhances lipophilicity and may provide steric hindrance, potentially influencing the rate of ester hydrolysis.[7][8][9]
Predicted Physicochemical & Molecular Properties
In the absence of direct experimental data, a predictive summary of the compound's properties has been generated. These values are derived from computational models and an analysis of its structural components: 3,4-dimethoxycinnamic acid and 4-isopropylphenol.[1][2][10]
| Property | Predicted Value / Information | Rationale & Causality |
| Molecular Formula | C₂₀H₂₂O₄ | Derived from the condensation of C₁₁H₁₂O₄ (acid) and C₉H₁₂O (phenol), with the loss of H₂O. |
| Molecular Weight | 326.39 g/mol | Sum of atomic weights of the constituent atoms. |
| Appearance | Predicted: White to off-white or pale yellow crystalline solid. | Based on the typical appearance of the parent acid (white solid) and similar aromatic esters.[1][11] |
| Predicted LogP | 4.5 - 5.5 | The high lipophilicity is driven by the two aromatic rings, the isopropyl group, and the ester functionality. This value is significantly higher than that of the parent acid (XLogP3 = 1.8) due to the addition of the 4-isopropylphenyl group (XLogP3 = 2.9).[2][10] |
| Predicted Aqueous Solubility | Very Low / Practically Insoluble | A direct consequence of the high predicted LogP. The large, non-polar surface area dominates, making favorable interactions with water unlikely. Expected to be soluble in organic solvents like alcohols, ethers, and chlorinated solvents.[1][8] |
| Hydrogen Bond Acceptors | 4 (Two ether oxygens, two ester oxygens) | Based on the Lewis structure of the molecule. |
| Hydrogen Bond Donors | 0 | The acidic proton of the carboxylic acid is lost upon esterification. |
| Polar Surface Area (TPSA) | 55.8 Ų | Calculated based on the TPSA of the parent acid. This value suggests moderate potential for cell membrane permeability.[2] |
| Predicted Melting Point | 70 - 90 °C | This is an estimation. The parent acid melts at ~181-183°C and the phenol at ~59-62°C.[1][8][11] The final ester's melting point will depend on its crystal packing efficiency. |
Core Experimental Protocols for Physicochemical Characterization
To move from prediction to empirical data, a series of standardized experiments are required. The following protocols are designed to be self-validating and are based on established industry and regulatory guidelines.
Protocol: Determination of LogP by RP-HPLC
The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is an indirect but rapid and reliable method for determining the octanol-water partition coefficient (LogP), especially for lipophilic compounds where the traditional shake-flask method may be prone to error.[12][13]
Causality: The method is based on the principle that there is a linear relationship between the logarithm of a compound's retention factor (k) on a non-polar stationary phase (like C18) and its LogP value. By calibrating the system with known standards, the LogP of the unknown compound can be accurately interpolated.
Methodology:
-
System Preparation:
-
HPLC System: Agilent 1200 Infinity Series or equivalent, with a Diode Array Detector (DAD).[14]
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of methanol (or acetonitrile) and water, buffered to a pH where the compound is neutral (e.g., pH 7.4 phosphate buffer). The exact ratio should be optimized to achieve a retention time between 3 and 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
-
Calibration:
-
Prepare stock solutions (1 mg/mL) of at least 5-6 reference compounds with known LogP values spanning the expected range (e.g., LogP 2 to 6).
-
Inject each standard in triplicate and record the retention time (tR).
-
Calculate the retention factor (k) for each standard using the formula: k = (tR - t0) / t0, where t0 is the column dead time (determined by injecting a non-retained compound like uracil).
-
Plot a calibration curve of known LogP values (y-axis) versus log(k) (x-axis). The resulting linear regression should have an R² value > 0.98.[13]
-
-
Sample Analysis:
-
Prepare a 1 mg/mL stock solution of the title compound in the mobile phase.
-
Inject the sample in triplicate and determine its average retention time (tR).
-
Calculate log(k) for the title compound.
-
-
LogP Calculation:
-
Using the linear equation from the calibration curve (y = mx + c), substitute the calculated log(k) value for 'x' to determine the LogP of the title compound.
-
Protocol: Determination of Aqueous Solubility by Shake-Flask Method (OECD 105)
The shake-flask method is the gold standard for determining the aqueous solubility of compounds with solubility > 10 mg/L.[15][16][17][18]
Causality: This method determines the saturation mass concentration of a substance in water at a given temperature by allowing the system to reach thermodynamic equilibrium.
Methodology:
-
Preliminary Test:
-
Add small, incremental amounts of the test substance to a known volume of water in a vessel.
-
After each addition, shake vigorously for 10 minutes and visually inspect for undissolved particles. This provides a rough estimate of the solubility range.[18]
-
-
Equilibration:
-
Based on the preliminary test, weigh an amount of the substance that is at least five times the expected solubility into three separate glass flasks with stoppers.[18]
-
Add a precise volume of deionized water to each flask.
-
Place the flasks in a thermostatted shaker bath set to 20 ± 0.5 °C. Agitate the flasks for 24 hours. Check again at 48 hours to ensure equilibrium has been reached (i.e., the concentration in the aqueous phase does not change significantly).
-
-
Phase Separation:
-
After equilibration, allow the flasks to stand in the thermostatted bath for at least 24 hours to allow undissolved material to settle.
-
Carefully centrifuge an aliquot from each flask at the same temperature (20°C) to separate any suspended microcrystals.
-
-
Quantification:
-
Withdraw a sample from the clear, supernatant aqueous phase of each flask.
-
Determine the concentration of the dissolved substance using a validated analytical method (e.g., HPLC-UV or LC-MS). A calibration curve prepared with known concentrations of the substance is required for accurate quantification.
-
-
Reporting:
-
The water solubility is reported as the average concentration from the three flasks in g/L or mg/L at 20°C.
-
Protocol: Chemical Stability Assessment (Forced Degradation/Hydrolysis)
This protocol evaluates the intrinsic stability of the ester by subjecting it to accelerated degradation conditions as recommended by ICH guidelines.[19][20]
Causality: Esters are susceptible to hydrolysis, a reaction catalyzed by acid or base.[5][6][21] This study identifies potential degradation pathways and determines the compound's lability under different pH conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a non-reactive organic solvent like acetonitrile or methanol.
-
Stress Conditions: For each condition, set up a test sample and a control sample (stored at room temperature, protected from light).
-
Time-Point Analysis:
-
Withdraw aliquots from each reaction mixture at specified time points (e.g., 2, 4, 8, 24 hours).
-
Immediately neutralize the acid and base samples (e.g., add an equimolar amount of NaOH to the acid sample and HCl to the base sample).
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the HPLC mobile phase.
-
-
HPLC Analysis:
-
Analyze the samples using a stability-indicating HPLC method (a method capable of resolving the parent compound from its degradation products).
-
Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradants (e.g., 3,4-dimethoxycinnamic acid and 4-isopropylphenol).
-
-
Evaluation:
-
Calculate the percentage of the compound remaining at each time point.
-
Identify the conditions under which the compound is least stable. If no degradation is observed, the study can be repeated with stronger acid/base (e.g., 1 M HCl/NaOH).[19]
-
Visualization of Workflows and Relationships
Diagram 1: Structure-Property Relationship
Caption: Relationship between structure and predicted properties.
Diagram 2: Experimental Workflow for Stability Assessment
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